molecular formula C12H10N2O5 B11852811 1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione

1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B11852811
M. Wt: 262.22 g/mol
InChI Key: ZUTUOTMPTGMBOE-UHFFFAOYSA-N
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Description

1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione is a compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring, which is a five-membered ring containing nitrogen, and a nitrophenyl group

Preparation Methods

The synthesis of 1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves the reaction of 3-nitrobenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, its derivatives have been shown to inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and fluid secretion.

Comparison with Similar Compounds

1-(2-(3-Nitrophenyl)-2-oxoethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    3-chloro-1-substituted aryl pyrrolidine-2,5-dione: These compounds also feature a pyrrolidine ring but with different substituents, leading to variations in their chemical and biological properties.

    2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine: This compound has a similar nitrophenyl group but a different core structure, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

1-[2-(3-nitrophenyl)-2-oxoethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C12H10N2O5/c15-10(7-13-11(16)4-5-12(13)17)8-2-1-3-9(6-8)14(18)19/h1-3,6H,4-5,7H2

InChI Key

ZUTUOTMPTGMBOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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